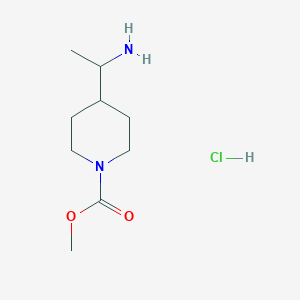

Methyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

CAS No.: 1803610-51-6

Cat. No.: VC2867751

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803610-51-6 |

|---|---|

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | methyl 4-(1-aminoethyl)piperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-7(10)8-3-5-11(6-4-8)9(12)13-2;/h7-8H,3-6,10H2,1-2H3;1H |

| Standard InChI Key | YNLAINXJMOCERY-UHFFFAOYSA-N |

| SMILES | CC(C1CCN(CC1)C(=O)OC)N.Cl |

| Canonical SMILES | CC(C1CCN(CC1)C(=O)OC)N.Cl |

Introduction

Physical and Chemical Properties

Structural and Chemical Characteristics

The chemical structure of Methyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride contains several key functional groups that determine its reactivity and interaction potential. The compound features:

-

A piperidine ring as the central structure

-

A methyl carboxylate group (methyl ester) attached to the nitrogen at position 1 of the piperidine ring

-

An aminoethyl side chain at position 4 of the piperidine ring

-

A hydrochloride salt form that modifies its ionization state

These structural elements collectively contribute to the compound's chemical behavior, including its acid-base properties, stability under various conditions, and potential for chemical modifications in synthetic pathways. The presence of both basic amine and ester functional groups creates opportunities for selective chemical transformations that may be exploited in the development of related compounds or derivatives.

Synthesis Methods

General Synthetic Approaches

Applications in Research and Development

Role in Drug Development

Methyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride serves as an important intermediate in pharmaceutical research and drug development processes. According to the search results, the compound is particularly valuable in research targeting neurological disorders due to its potential receptor-binding capabilities. As an intermediate compound, it may function as a building block or precursor in the synthesis of more complex molecules with enhanced pharmacological properties or target specificity. The compound's defined structure and functional groups provide opportunities for chemical modifications that could lead to the development of novel therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles.

| Compound Name | Molecular Formula | CAS Number | Key Structural Difference |

|---|---|---|---|

| Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C8H16N2O2 | Not specified in results | Lacks the methyl group on the amino side chain |

| Methyl 4-aminopiperidine-1-carboxylate hydrochloride | Not specified | 1187160-88-8 | Has the amino group directly on the piperidine ring, without the ethyl linker |

| tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride | Not specified | Not specified | Has a tert-butyl ester instead of methyl ester |

| Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | Not specified | Not specified | Has an allyl ester instead of methyl ester and lacks methyl on amino side chain |

This comparative perspective highlights the structural diversity within this class of compounds and suggests opportunities for exploring how subtle structural modifications might influence pharmacological properties and research utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume